5-Butylthiophene-2-carbonyl chloride
Description
Significance of Acyl Chlorides as Synthetic Intermediates in Organic Chemistry
Acyl chlorides, characterized by the functional group -COCl, are among the most reactive derivatives of carboxylic acids. This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon atom. This electrophilicity makes acyl chlorides highly susceptible to attack by a wide range of nucleophiles.
Their utility in organic synthesis is extensive. They are primary reagents for the preparation of esters, amides, and acid anhydrides through nucleophilic acyl substitution reactions. These reactions are typically rapid and often proceed to completion, making acyl chlorides more efficient reagents than their corresponding carboxylic acids for these transformations. Common chlorinating agents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and oxalyl chloride.
Table 1: Key Reactions of Acyl Chlorides
| Reaction Type | Nucleophile | Product |
| Esterification | Alcohol (R'-OH) | Ester (R-COOR') |
| Amidation | Amine (R'-NH₂) | Amide (R-CONHR') |
| Hydrolysis | Water (H₂O) | Carboxylic Acid (R-COOH) |
| Friedel-Crafts Acylation | Arene (Ar-H) | Ketone (R-CO-Ar) |
Contextualization within Thiophene (B33073) Chemistry and its Unique Reactivity Profile
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom's lone pair electrons participate in the π-electron system, conferring aromatic stability. Despite this stability, thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution.
The substitution pattern on the thiophene ring is highly regioselective. The positions adjacent to the sulfur atom (C2 and C5) are the most reactive sites for electrophilic attack. This is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during the substitution reaction more effectively at these positions. The introduction of an electron-donating alkyl group, such as the butyl group in 5-Butylthiophene-2-carbonyl chloride, further activates the thiophene ring towards electrophilic substitution.
Overview of Existing Research Themes Pertaining to Thiophene Carbonyl Chlorides
Research on thiophene carbonyl chlorides is largely driven by their importance as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, thiophene-2-carbonyl chloride is a key precursor for the nematicide Tioxazafen, while 5-chlorothiophene-2-carbonyl chloride is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comnbinno.com
Current research focuses on several key areas:
Novel Synthesis Methods: Developing more efficient, cost-effective, and environmentally friendly methods for producing thiophene carbonyl chlorides is a major goal. google.com This includes exploring new catalysts and reaction conditions to minimize waste and improve yields. acs.org
Functionalization: Studies often involve the synthesis of various substituted thiophene carbonyl chlorides to create a library of building blocks for drug discovery and material science. The substituent can be varied to fine-tune the properties of the final product.
Applications in Bioactive Molecules: A significant body of research is dedicated to using these intermediates to construct complex molecules with potential biological activity, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Research Scope and Objectives for this compound within Contemporary Organic Synthesis
While specific research on this compound is not as extensive as for its chloro- or methyl-substituted analogs, its research scope can be inferred from the broader context of thiophene chemistry. The primary objective for utilizing this compound is to leverage the specific properties conferred by the butyl group.
Key Research Objectives:
Synthesis of Novel Derivatives: The primary goal is to use this compound as a scaffold to synthesize new series of esters, amides, and ketones. The butyl group can enhance the lipophilicity of these new molecules, which can be a crucial factor for their biological activity and pharmacokinetic properties.
Exploration of Biological Activity: A major research avenue is the screening of the newly synthesized derivatives for various biological activities. Given that 2-butylthiophene (B75402) is a known raw material for anticancer agents, derivatives of this compound are logical candidates for similar applications. nih.gov
Material Science Applications: Thiophene derivatives are widely used in the development of organic electronics, such as conducting polymers and organic light-emitting diodes (OLEDs). The butyl group can improve the solubility and processability of such materials, making this compound a potentially valuable monomer for polymerization reactions.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Anticancer, Antimicrobial Agents | The thiophene core is a known pharmacophore; the butyl group can enhance cell membrane permeability. |
| Agrochemicals | Herbicides, Fungicides, Nematicides | Thiophene-based structures are prevalent in modern agrochemicals. |
| Material Science | Organic Conductors, OLEDs | The butyl group can improve the solubility and film-forming properties of thiophene-based polymers. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64964-19-8 |
|---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.70 g/mol |
IUPAC Name |
5-butylthiophene-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClOS/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
BXSHDLDBRXZIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butylthiophene 2 Carbonyl Chloride
Direct Chlorination of 5-Butylthiophene-2-carboxylic Acid
The most common and direct route to 5-Butylthiophene-2-carbonyl chloride is the chlorination of 5-Butylthiophene-2-carboxylic acid. This transformation converts the carboxylic acid's hydroxyl group into a reactive acyl chloride. This is typically accomplished using standard chlorinating agents like thionyl chloride or oxalyl chloride.
Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The chloride ion, concurrently generated, then acts as a nucleophile to displace the leaving group. libretexts.org
The mechanism is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion and simplifies purification. youtube.com In practice, the carboxylic acid is often heated, typically at reflux, with an excess of thionyl chloride, which can also serve as the solvent. commonorganicchemistry.comresearchgate.net The excess thionyl chloride is subsequently removed by distillation, often under reduced pressure, to isolate the acyl chloride product. researchgate.net
Oxalyl chloride ((COCl)₂) serves as another effective reagent for the synthesis of acyl chlorides from carboxylic acids, often under milder conditions than those required for thionyl chloride. commonorganicchemistry.comchemicalbook.com This method is particularly valued when dealing with substrates sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride. chemicalbook.com
The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. commonorganicchemistry.com The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent. researchgate.net Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, simplifying product isolation. chemicalbook.comcsbsju.edu
Optimizing reaction conditions is critical for maximizing yield and minimizing impurities. The choice of solvent, temperature, and reaction duration significantly impacts the outcome of the chlorination reaction.
Temperature: For thionyl chloride reactions, conditions can range from initial cooling (e.g., below 0 °C) during reagent addition to prevent uncontrolled reaction, followed by stirring at room temperature, and finally heating to reflux (typically 60-80 °C) for 1 to 3 hours to ensure complete conversion. google.com Oxalyl chloride reactions are often conducted at room temperature, reflecting their milder nature. commonorganicchemistry.com Lowering the temperature can be a strategy to limit the decomposition of sensitive starting materials. researchgate.net
Solvent Effects: While thionyl chloride can be used neat, inert solvents are often employed. Nonpolar solvents like carbon tetrachloride have been used in the synthesis of similar compounds like 5-chlorothiophene-2-carbonyl chloride. google.com Aromatic solvents such as toluene (B28343) or xylene are also viable options. researchgate.net For oxalyl chloride, halogenated solvents like dichloromethane are common. commonorganicchemistry.com Studies on other reactions have shown that solvents like THF can provide superior yields compared to dichloromethane, toluene, or acetonitrile (B52724) in certain contexts. researchgate.net
Reaction Time: Reaction times are typically monitored until the evolution of gaseous byproducts ceases. For thionyl chloride at reflux, this often takes 1 to 3 hours. google.com Oxalyl chloride reactions at room temperature may proceed over a similar or slightly longer timeframe. Optimization studies have shown that reaction times can sometimes be significantly reduced without adversely affecting conversion or selectivity. scielo.br
The following table summarizes typical conditions for the chlorination of aromatic and heteroaromatic carboxylic acids.
| Reagent | Catalyst | Typical Solvent(s) | Temperature | Typical Duration |
| Thionyl Chloride | None | Neat, Toluene, Dichloromethane | Reflux (60-80 °C) | 1-4 hours |
| Oxalyl Chloride | DMF | Dichloromethane (DCM), THF | Room Temperature (20-25 °C) | 1-3 hours |
Achieving high yield and purity is paramount in fine chemical synthesis. azom.com Several strategies can be employed during the synthesis of this compound.
Reagent Choice: Using oxalyl chloride with a DMF catalyst is often preferred for sensitive substrates as it operates under milder conditions, which can prevent side reactions and degradation, thereby enhancing purity. chemicalbook.com
Purification: The most common method for purifying thiophene (B33073) carbonyl chlorides is distillation under reduced pressure. google.comgoogle.com This effectively removes non-volatile impurities and any remaining high-boiling solvents.
Workup Procedure: Proper workup is crucial. For syntheses that require quenching, such as certain Friedel-Crafts type reactions, pouring the reaction mixture into iced aqueous acid can prevent side reactions. google.com For direct chlorination, after the reaction is complete, the excess chlorinating agent and solvent are typically removed by distillation. researchgate.net Washing the crude product with water or brine can remove water-soluble impurities before the final distillation step. google.com
Indirect Synthetic Routes and Precursor Derivatization
Beyond the direct chlorination of the corresponding carboxylic acid, this compound can be synthesized via indirect routes. These methods typically involve introducing the carbonyl chloride functional group directly onto the thiophene ring of a precursor like 2-butylthiophene (B75402).
One significant indirect method is the Friedel-Crafts acylation, specifically a chlorocarbonylation reaction. This involves reacting 2-butylthiophene with phosgene (B1210022) (COCl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comgoogleapis.com This reaction is typically performed at low temperatures (e.g., -15 °C to -25 °C) in an inert organic solvent like methylene (B1212753) chloride to control reactivity and prevent the formation of ketone byproducts. google.com This approach bypasses the need to first synthesize and isolate the carboxylic acid intermediate.
Another patented method involves the direct reaction of a thiophene precursor with oxalyl chloride at significantly elevated temperatures (160 °C to 250 °C) and pressures. google.comgoogleapis.com This process also directly installs the carbonyl chloride group onto the thiophene ring, offering a direct route from the hydrocarbon precursor.
Catalytic Approaches in the Preparation of Thiophene Carbonyl Chlorides
Catalysis plays a key role in modern synthetic chemistry, offering pathways to increased efficiency and milder reaction conditions.
As mentioned previously, the conversion of carboxylic acids using oxalyl chloride is often catalyzed by a small amount of DMF. commonorganicchemistry.com The DMF forms the electrophilic Vilsmeier reagent in situ, which is the active species that reacts with the carboxylic acid. This is a prime example of organocatalysis applied to acyl chloride synthesis.
In the context of indirect routes, Lewis acids are essential catalysts. The Friedel-Crafts chlorocarbonylation of a thiophene ring with phosgene is critically dependent on a catalyst like aluminum chloride to activate the phosgene and facilitate the electrophilic aromatic substitution. google.comgoogleapis.com
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, energy efficiency, and waste reduction.
Catalysis: In the acylation step of Route 1, traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate significant acidic waste. A greener alternative is the use of solid acid catalysts or reusable acid resins. acs.org These catalysts can be easily recovered and reused, minimizing waste and simplifying the purification process.
Atom Economy: The choice of reagents can significantly impact the atom economy of the synthesis. For instance, the direct carboxylation of 2-butylthiophene, if achievable with high selectivity, could offer a more atom-economical route to the carboxylic acid intermediate compared to the acylation-oxidation sequence. In the final chlorination step, the use of oxalyl chloride can be advantageous under certain conditions, potentially leading to cleaner reactions and easier purification. google.com
Alternative Reagents and Reaction Conditions: Exploring alternative, less hazardous reagents is a key aspect of green chemistry. For the oxidation of the acetyl group in Route 1, traditional oxidants can be harsh and produce toxic byproducts. The development of catalytic aerobic oxidation processes, using air or oxygen as the primary oxidant, represents a significantly greener approach. acs.org
Process Intensification: The concept of "telescoping" reactions, where multiple synthetic steps are carried out in a single reactor without isolating the intermediates, can lead to substantial reductions in solvent use, energy consumption, and waste generation. acs.org Applying this to the synthesis of this compound could involve, for example, the direct conversion of an acylated intermediate to the final product in a one-pot setup.
Solvent Selection: The choice of solvent is critical in green chemistry. Efforts would be focused on replacing hazardous solvents with more environmentally benign alternatives, such as water, supercritical fluids, or biodegradable solvents, where feasible for the specific reaction steps.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing synthetic routes to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be fully effective, yet have little or no toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents, or using safer alternatives. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using renewable raw materials rather than depleting ones. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. acs.org |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Reactivity and Mechanistic Investigations of 5 Butylthiophene 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonyl carbon in 5-Butylthiophene-2-carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. docbrown.infosavemyexams.comlibretexts.org
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. chemguide.co.uk The reaction is often vigorous and exothermic, typically carried out in an aprotic solvent in the presence of a base (often an excess of the amine itself or a tertiary amine like triethylamine) to neutralize the hydrogen chloride byproduct. hud.ac.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk The subsequent loss of a proton from the nitrogen and the chloride ion from the tetrahedral intermediate yields the stable amide product. savemyexams.com
This reaction is a fundamental method for creating amide bonds and is widely used in the synthesis of a variety of organic compounds. organic-chemistry.org
Table 1: Amide Synthesis from this compound This table presents hypothetical reaction products based on established chemical principles for acyl chlorides.
| Amine Nucleophile | Product Name |
|---|---|
| Methylamine | 5-Butyl-N-methylthiophene-2-carboxamide |
| Diethylamine | 5-Butyl-N,N-diethylthiophene-2-carboxamide |
The esterification of this compound occurs when it is treated with an alcohol. docbrown.infosavemyexams.com This reaction, like amidation, proceeds via a nucleophilic addition-elimination mechanism where the alcohol's oxygen atom is the nucleophile. libretexts.orgchemguide.co.uk The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced. acs.org The reaction is generally rapid and efficient, providing a high yield of the corresponding ester. libretexts.org
Table 2: Esterification of this compound This table presents hypothetical reaction products based on established chemical principles for acyl chlorides.
| Alcohol Nucleophile | Product Name |
|---|---|
| Methanol | Methyl 5-butylthiophene-2-carboxylate |
| Ethanol | Ethyl 5-butylthiophene-2-carboxylate |
In a reaction analogous to esterification, this compound can react with thiols (or their corresponding alkali metal salts, thiolates) to produce thioesters. wikipedia.org Thiolates are particularly potent nucleophiles and react readily with acyl chlorides. wikipedia.org The mechanism mirrors that of reactions with amines and alcohols, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the expulsion of the chloride ion. wikipedia.org Thioesters are significant compounds in both organic synthesis and biochemistry. organic-chemistry.org
Table 3: Thioester Synthesis from this compound This table presents hypothetical reaction products based on established chemical principles for acyl chlorides.
| Thiol Nucleophile | Product Name |
|---|---|
| Ethanethiol | S-Ethyl 5-butylthiophene-2-carbothioate |
Acyl chlorides are highly sensitive to moisture and readily undergo hydrolysis when exposed to water. savemyexams.com this compound is no exception, reacting with water to yield 5-Butylthiophene-2-carboxylic acid and hydrogen chloride. This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. docbrown.info The reaction's facility necessitates that this compound be handled under anhydrous conditions to prevent its degradation back to the parent carboxylic acid.
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). pearson.comwikipedia.org Electrophilic substitution on thiophene preferentially occurs at the C2 and C5 positions (α-positions). quimicaorganica.orgyoutube.com In this compound, these positions are already substituted, meaning any further electrophilic attack will be directed to the C3 or C4 positions (β-positions). The regioselectivity of such a reaction is determined by the combined directing effects of the butyl and carbonyl chloride groups already present on the ring. nih.gov
The outcome of electrophilic aromatic substitution on the this compound ring is governed by the electronic properties of the two substituents. nih.govacs.org
5-Butyl Group: As an alkyl group, the butyl substituent is an activating group. It donates electron density to the thiophene ring through an inductive effect, stabilizing the positively charged intermediate (the σ-complex or Wheland intermediate) formed during the reaction. stackexchange.com Alkyl groups are ortho, para-directors. stackexchange.com On the thiophene ring, the butyl group at position 5 will therefore direct incoming electrophiles to the adjacent C4 position.
2-Carbonyl Chloride Group: The carbonyl chloride group is a deactivating group. It withdraws electron density from the thiophene ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. minia.edu.eg Acyl groups are meta-directors. minia.edu.eg Therefore, the carbonyl chloride group at position 2 will direct incoming electrophiles to the C4 position.
The directing effects of both the activating butyl group and the deactivating carbonyl chloride group converge on the C4 position. This powerful synergistic effect means that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are expected to show high regioselectivity, yielding the 4-substituted product almost exclusively.
Table 4: Directing Effects of Substituents on the Thiophene Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Butyl | C5 | Activating (Electron-donating) | Directs to C4 |
| Carbonyl Chloride | C2 | Deactivating (Electron-withdrawing) | Directs to C4 |
| Combined Effect | | | Strongly directs to C4 |
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. This compound serves as a valuable electrophilic partner in these transformations, primarily through palladium-catalyzed pathways.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction stands out as a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. While aryl halides are the most common electrophiles, the utility of acyl chlorides, such as this compound, has been demonstrated in analogous transformations, leading to the synthesis of ketones.
A study on the palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with a variety of aryl and heteroaryl boronic acids provides significant insight into the reactivity of similarly substituted thiophene-2-carbonyl chlorides. nih.govnih.gov This reaction, a variation of the Suzuki-Miyaura coupling, effectively produces thienyl ketones in good to excellent yields under mild conditions. nih.govnih.gov The general transformation involves the reaction of the thiophene-2-carbonyl chloride with a boronic acid in the presence of a palladium(0) catalyst and a base.
The catalytic cycle is believed to initiate with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the acyl chloride. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst.
Typical reaction conditions for the coupling of a substituted thiophene-2-carbonyl chloride with boronic acids are presented in the table below.
Table 1: Representative Conditions for Palladium-Catalyzed Coupling of a Substituted Thiophene-2-carbonyl chloride with Arylboronic Acids
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Cs₂CO₃ or K₂CO₃ |
| Solvent | Toluene (B28343) or 1,4-Dioxane |
| Temperature | 50-100 °C |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
These reactions are noted for their tolerance of a wide range of functional groups on the boronic acid partner, making this a versatile method for the synthesis of a diverse array of ketones. nih.govnih.gov
Formation of Biaryl and Heterobiaryl Compounds
The palladium-catalyzed cross-coupling methodology extends to the synthesis of biaryl and heterobiaryl ketones, which are significant structural motifs in many pharmaceutical compounds and natural products. nih.govnih.gov By employing this compound as the electrophilic partner, a thiophene ring can be efficiently connected to various aromatic and heteroaromatic systems.
The reaction of 3-methylthiophene-2-carbonyl chloride with different aryl and heteroaryl boronic acids has been shown to produce a range of bi-aryl and heterobiaryl ketones with yields varying from 46% to 91%. nih.govnih.gov This demonstrates the broad applicability of this method. For instance, coupling with phenylboronic acid would yield (5-butylthiophen-2-yl)(phenyl)methanone, a biaryl ketone. Similarly, reaction with a pyridineboronic acid would result in the formation of a (5-butylthiophen-2-yl)(pyridin-x-yl)methanone, a heterobiaryl ketone.
The success of these reactions highlights the utility of substituted thiophene-2-carbonyl chlorides as building blocks for complex molecules. The ability to tolerate various functional groups on the boronic acid allows for the late-stage introduction of the thiophene moiety into intricate molecular architectures. nih.govnih.gov
Cyclization and Rearrangement Processes
While direct examples of cyclization and rearrangement processes involving this compound are not extensively documented in readily available literature, the reactivity of the thiophene and carbonyl chloride functional groups suggests potential pathways for such transformations. Thiophene derivatives are known to participate in various cyclization reactions to form fused heterocyclic systems. For instance, palladium-catalyzed intramolecular cyclization of substituted thiophenes can lead to the formation of thienopyrroles.
The carbonyl chloride group in this compound is a highly reactive electrophilic center that can participate in intramolecular reactions. If a suitable nucleophile is present elsewhere in the molecule or in a reactant that becomes tethered to the thiophene ring, intramolecular acylation could lead to the formation of a new ring fused to the thiophene core. For example, a tethered alcohol or amine could react with the carbonyl chloride to form a fused lactone or lactam, respectively.
Rearrangement reactions of acylthiophenes, while less common, can be envisaged under specific conditions. Photochemical or acid-catalyzed rearrangements could potentially lead to isomerization or skeletal reorganization of the molecule. However, specific studies detailing such processes for this compound are required to confirm these possibilities.
Influence of the Butyl Substituent’s Steric and Electronic Effects on Reactivity
The butyl group at the 5-position of the thiophene ring exerts both steric and electronic effects that modulate the reactivity of this compound.
Electronic Effects: The n-butyl group is generally considered to be an electron-donating group through an inductive effect (+I). This electron donation increases the electron density of the thiophene ring. rsc.org An increase in electron density on the thiophene ring can influence its reactivity in several ways. In electrophilic aromatic substitution reactions, the electron-donating nature of the butyl group would activate the ring, making it more susceptible to attack by electrophiles. However, in the context of palladium-catalyzed cross-coupling reactions, the electronic effect on the oxidative addition step is more complex. Generally, electron-donating groups can sometimes slow down the rate of oxidative addition to aryl halides, but the effect on acyl chlorides may differ. The increased electron density on the thiophene ring might also influence the stability of intermediates in the catalytic cycle.
Steric Effects: The steric bulk of the n-butyl group is relatively modest, especially compared to a tert-butyl group. In the case of this compound, the butyl group is at the opposite end of the thiophene ring from the reactive carbonyl chloride group (C-2). Therefore, its direct steric hindrance on the approach of reactants to the carbonyl carbon is likely to be minimal.
Applications of 5 Butylthiophene 2 Carbonyl Chloride As a Building Block in Organic Synthesis
Construction of Complex Functionalized Thiophene (B33073) Derivatives
The primary utility of 5-butylthiophene-2-carbonyl chloride in organic synthesis lies in its function as a robust building block for introducing the 5-butylthiophene moiety into larger molecules. The high reactivity of the acyl chloride group allows it to readily undergo reactions with a variety of nucleophiles to form stable covalent bonds.
Key reactions include:
Amide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted amides. This is a common strategy for building molecules with potential biological activity or for creating linkages in polymers.
Ester Formation: Treatment with alcohols or phenols in the presence of a base leads to the formation of esters.
Ketone Synthesis (Friedel-Crafts Acylation): In the presence of a Lewis acid catalyst, this compound can acylate other aromatic or heteroaromatic rings. organic-chemistry.org This electrophilic aromatic substitution reaction forms a new carbon-carbon bond and produces an aryl or heteroaryl ketone, effectively linking the thiophene ring to another pi-conjugated system. youtube.comkhanacademy.orgyoutube.com The resulting ketones are themselves versatile intermediates for further chemical transformations. organic-chemistry.org
These fundamental reactions allow for the straightforward incorporation of the 5-butylthiophene-2-carboxamide, 5-butylthiophene-2-carboxylate, or 5-butylthiophene-2-carbonyl substructures into a diverse range of molecular frameworks.
Table 1: Key Synthetic Transformations of 5-Alkylthiophene-2-carbonyl chloride
| Reaction Type | Nucleophile/Reagent | Product Class | Significance |
|---|---|---|---|
| Amidation | Primary/Secondary Amine (R₂NH) | Thiophene-2-carboxamide | Formation of stable amide linkages |
| Esterification | Alcohol/Phenol (R'OH) | Thiophene-2-carboxylate | Creation of ester functional groups |
| Friedel-Crafts Acylation | Arene (e.g., Benzene) + Lewis Acid (e.g., AlCl₃) | Aryl Thienyl Ketone | Carbon-carbon bond formation, linking aromatic systems organic-chemistry.org |
Intermediate for the Synthesis of Diverse Heterocyclic Scaffolds
Beyond the initial acylation products, this compound serves as a precursor for the synthesis of more complex heterocyclic systems. The derivatives obtained from its initial reactions can be designed to undergo subsequent intramolecular cyclization reactions. For example, by reacting the acyl chloride with a nucleophile that contains another reactive functional group, a substrate for a cyclization cascade can be created.
A plausible synthetic pathway could involve the acylation of an amine that has a suitably positioned group, such as a ketone or nitrile. The resulting thiophene-containing intermediate could then be induced to cyclize, forming a new fused or spiro-heterocyclic system. Thiophene derivatives are well-established starting materials for a variety of cyclization strategies to produce other heterocycles. mdpi.commdpi.comresearchgate.net The versatility of the thiophene ring and the functional groups that can be attached to it via the carbonyl chloride handle make it a strategic component in the retrosynthetic analysis of complex heterocyclic targets. lookchem.com
Precursor in the Development of Advanced Organic Materials
Thiophene-based molecules are foundational components in the field of materials science, particularly for organic electronics. nih.gov The unique electronic properties of the thiophene ring, combined with the solubility imparted by alkyl side chains, make these compounds ideal for creating semiconducting materials. escholarship.orgscientific.net
Conjugated polymers, which feature alternating single and double bonds along their backbone, are the active materials in many organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov Thiophene is a highly effective building block for these polymers due to its excellent charge transport characteristics. rsc.org
The synthesis of high-performance "donor-acceptor" (D-A) conjugated polymers often involves linking electron-rich (donor) units with electron-deficient (acceptor) units. rsc.orgresearchgate.netrsc.org 5-Alkylthiophene derivatives are typically used as the electron-rich donor component. This compound can be used to synthesize monomers for these polymers by linking the 5-butylthiophene unit to another aromatic system through the reactions described previously (e.g., Friedel-Crafts acylation or amide formation). nih.gov The resulting molecule can then be further functionalized for polymerization. The butyl side chain is critical, as it ensures that the final polymer is soluble enough to be processed from solution into the thin films required for electronic devices. scientific.net
The creation of well-defined conjugated polymers requires monomers that are suitable for specific cross-coupling polymerization reactions. This compound is a starting point for creating such monomers.
A typical synthetic route involves first using the carbonyl chloride to form a more complex thiophene derivative, for example, a ketone via Friedel-Crafts acylation. This new molecule can then be chemically modified, often by introducing halogen atoms (bromine or iodine) at specific positions on the aromatic rings. These halogenated derivatives serve as monomers in transition-metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Direct Heteroarylation Polymerization (DHAP). nih.govrsc.orgnih.gov These methods allow for the controlled, step-wise construction of the polymer backbone, leading to materials with predictable structures and optimized electronic properties. nih.govrsc.org
Table 2: Application in Organic Electronic Materials
| Application Area | Role of 5-Butylthiophene Moiety | Key Properties |
|---|---|---|
| Organic Photovoltaics (OPVs) | Electron-rich (donor) unit in conjugated polymers | Enhances light absorption and charge transport |
| Organic Field-Effect Transistors (OFETs) | Active semiconducting layer nih.gov | Facilitates charge carrier mobility |
| General Conjugated Polymers | Solubilizing group and electronic building block escholarship.org | Improves processability and tunes electronic levels |
Utility in the Preparation of Specialized Reagents and Probes
The unique combination of a lipophilic alkyl chain and a functionalizable aromatic core makes the 5-butylthiophene scaffold a candidate for inclusion in specialized chemical reagents and probes. Chemical probes are small molecules designed to interact with biological systems in a specific way to study cellular processes or to identify new therapeutic targets.
Thiophene derivatives have been identified as possessing a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. nih.gov this compound can be used to covalently attach the 5-butylthiophene group to other molecules, such as peptides, fluorophores, or known bioactive compounds. The butyl group can enhance the molecule's ability to cross cell membranes, while the rigid and electronically active thiophene ring can serve as a core scaffold or participate in specific interactions with a biological target. While specific examples utilizing this compound as a probe precursor are not prevalent, its chemical reactivity provides a clear pathway for its incorporation into such specialized tools.
Synthetic Derivatives of 5 Butylthiophene 2 Carbonyl Chloride: Advanced Transformations
Synthesis of Substituted Amides and Related Nitrogen-Containing Heterocycles
The reaction of 5-butylthiophene-2-carbonyl chloride with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding N-substituted 5-butylthiophene-2-carboxamides. This transformation typically proceeds under standard Schotten-Baumann conditions, employing a base to neutralize the hydrogen chloride byproduct.
A relevant synthetic approach involves the condensation of a substituted aminopyrazine with 5-bromothiophene-2-carboxylic acid, a close structural analog of the butyl-substituted counterpart, which is mediated by titanium tetrachloride to form the amide intermediate. nih.gov Subsequent Suzuki cross-coupling reactions can then be employed to introduce a variety of aryl or heteroaryl substituents at the 5-position of the thiophene (B33073) ring. nih.gov This methodology highlights a pathway that can be adapted for the synthesis of a diverse library of 5-butylthiophene-2-carboxamides.
The synthesis of thiophene-2-carboxamide derivatives can also be achieved through the cyclization of precursor molecules. nih.gov For instance, derivatives of thiophene-2-carboxamide bearing various substituents have been synthesized via the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov These synthetic strategies underscore the versatility of thiophene carboxamides as scaffolds in the design of new chemical entities.
Detailed research findings on the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides have shown that these compounds can be prepared in moderate to good yields. nih.gov The initial amide formation, followed by a palladium-catalyzed cross-coupling reaction, allows for the generation of a range of derivatives. nih.gov It has been noted that boronic acids or their pinacol (B44631) esters bearing electron-donating groups tend to provide better yields in the coupling step compared to those with electron-withdrawing moieties. nih.gov
Table 1: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
| Entry | Aryl Substituent | Yield (%) |
|---|---|---|
| 1 | 3,4-Dichlorophenyl | 65 |
| 2 | 3-(Methylcarbonyl)phenyl | 68 |
| 3 | 4-Chlorophenyl | 70 |
| 4 | 3-Chloro-4-fluorophenyl | 62 |
| 5 | 3,5-Dimethylphenyl | 60 |
| 6 | 4-Methoxyphenyl | 55 |
| 7 | 4-(Methylthio)phenyl | 58 |
| 8 | 3,5-Difluorophenyl | 52 |
Data adapted from facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. nih.gov
Furthermore, the intramolecular cyclization of appropriately substituted thiophene derivatives can lead to the formation of nitrogen-containing heterocycles. For example, the cyclocondensation of acylthiosemicarbazides with reagents like oxalyl chloride can yield five-membered nitrogen heterocycles. nih.govmdpi.com While not directly employing this compound, this illustrates a potential pathway for its derivatives to form more complex heterocyclic systems.
Preparation of Esters with Complex Alcohol Moieties
The esterification of this compound with alcohols, particularly those with complex and sterically hindered structures, can be achieved using standard acylation methods. The high reactivity of the acyl chloride facilitates the reaction with a wide range of alcohols to form the corresponding esters. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the HCl produced.
For sterically hindered alcohols, where the direct reaction with the acyl chloride might be sluggish, the use of coupling agents or more forcing conditions may be necessary. While specific examples with this compound are not prevalent in the readily available literature, general methods for the esterification of hindered alcohols are well-established. These include the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or the conversion of the alcohol to its more nucleophilic alkoxide form.
Generation of Thioesters for Bioconjugation or Material Applications
Thioesters are valuable intermediates in organic synthesis, particularly in the realm of bioconjugation and materials science, due to their unique reactivity. The preparation of S-aryl or S-alkyl 5-butylthiophene-2-carbothioates can be accomplished by the reaction of this compound with a thiol in the presence of a base. This reaction is analogous to the formation of esters from alcohols.
While specific literature on the synthesis of thioesters from this compound for bioconjugation is scarce, general methods for thioester formation are applicable. For bioconjugation purposes, the thiol component would typically contain a functional group that can react with a biological molecule, such as a maleimide (B117702) or an azide. The resulting thioester would then serve as a linker, attaching the 5-butylthiophene moiety to a protein or other biomolecule.
Friedel-Crafts Acylation Reactions for Ketone Synthesis
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this reaction, this compound can act as the acylating agent to introduce the 5-butylthiophene-2-carbonyl group onto an aromatic or heteroaromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
The thiophene ring itself is an electron-rich heterocycle and can undergo Friedel-Crafts acylation. However, when using a thiophene-2-carbonyl chloride, the acylation will occur on a different aromatic substrate. The choice of substrate is crucial, with electron-rich aromatic compounds being more reactive. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate.
A general procedure for Friedel-Crafts acylation involves the slow addition of the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst in an inert solvent, such as dichloromethane (B109758) or nitrobenzene. The reaction mixture is then typically stirred at room temperature or heated to drive the reaction to completion. Work-up involves quenching the reaction with water or dilute acid to decompose the catalyst complex.
Table 2: General Conditions for Friedel-Crafts Acylation
| Parameter | Condition |
|---|---|
| Acylating Agent | This compound |
| Aromatic Substrate | Electron-rich arenes (e.g., anisole, toluene) |
| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Solvent | Inert solvent (e.g., CH₂Cl₂, CS₂) |
| Temperature | 0 °C to reflux |
| Work-up | Aqueous acid quench |
Cascade Reactions and Multi-Component Formations Utilizing this compound
While specific examples of cascade or multi-component reactions directly involving this compound are not widely reported, its reactive nature makes it a plausible candidate for such transformations. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity.
One could envision a scenario where this compound participates in an MCR by reacting with a nucleophile in the initial step, followed by subsequent reactions with other components. For instance, in a Passerini or Ugi-type reaction, the acyl chloride could potentially be used as a precursor to the carboxylic acid component, although this would require an initial hydrolysis step.
Cascade reactions, which involve a series of intramolecular transformations, could also be designed starting from derivatives of this compound. For example, an amide or ester derivative containing a suitably positioned reactive group could undergo a cascade of cyclization and rearrangement reactions to form complex heterocyclic structures. The development of such reactions would represent a significant advancement in the synthetic utility of this versatile building block.
Analytical and Computational Methodologies in 5 Butylthiophene 2 Carbonyl Chloride Research
Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds and Derivatives
Spectroscopic methods are indispensable for confirming the identity, purity, and structure of newly synthesized molecules like 5-Butylthiophene-2-carbonyl chloride. Each technique offers unique insights into different aspects of the molecular framework.
Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the thiophene (B33073) ring and the butyl side chain. The aromatic protons on the thiophene ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl chloride group. The protons of the butyl group will appear in the upfield region (typically δ 0.9-3.0 ppm). The terminal methyl (CH₃) protons would be the most shielded, while the methylene (B1212753) (CH₂) group adjacent to the thiophene ring would be the most deshielded within the butyl chain.
Carbon-¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the downfield region, typically between 160 and 185 ppm. libretexts.org The carbon atoms of the thiophene ring would appear in the aromatic region (around 120-150 ppm), with their exact shifts influenced by the positions of the butyl and carbonyl chloride substituents. The carbons of the butyl group would be found in the aliphatic region (typically 10-40 ppm).
Predicted NMR Data for this compound
This table presents predicted chemical shift ranges based on typical values for similar functional groups and molecular environments.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene Ring Protons | 7.0 - 8.0 | 120 - 150 |
| Butyl Group Protons | 0.9 - 3.0 | 10 - 40 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom, resulting in the formation of a stable acylium ion. chemguide.co.uk Cleavage of the butyl chain is also expected, leading to fragments corresponding to the loss of alkyl radicals. libretexts.org The thiophene ring itself can also undergo fragmentation. The presence of sulfur's natural isotopes (³²S and ³⁴S) would result in a characteristic M+2 peak, providing further evidence for the presence of a thiophene ring.
Predicted Key Mass Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of a chlorine atom to form an acylium ion |
| [M-C₄H₉]⁺ | Loss of the butyl group |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the most prominent and diagnostic absorption band in its IR spectrum would be the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing nature of the chlorine atom, the C=O bond in an acyl chloride is strengthened, causing it to absorb at a higher frequency compared to other carbonyl compounds. uobabylon.edu.iq This strong absorption is typically observed in the range of 1770–1815 cm⁻¹. uobabylon.edu.iq Other characteristic absorptions would include C-H stretching vibrations from the butyl group and the thiophene ring, as well as C=C stretching from the aromatic thiophene ring.
Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Acyl Chloride) | 1770 - 1815 | Strong |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for these purposes in the research and production of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a relatively small organic molecule, can be analyzed by GC-MS to determine its purity. The gas chromatogram would show a peak corresponding to the compound, and the retention time would be characteristic of the molecule under the specific analytical conditions. The mass spectrometer coupled to the GC provides mass spectral data for the eluting peak, confirming its identity. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. For a reactive species like an acyl chloride, derivatization is often employed to create a more stable compound that can be readily analyzed by reverse-phase HPLC. nih.govamericanpharmaceuticalreview.com For instance, the acyl chloride can be reacted with an alcohol to form a stable ester, which can then be quantified. researchgate.net HPLC is particularly useful for monitoring the progress of a reaction by analyzing the disappearance of starting materials and the appearance of the desired product over time. google.com
Computational Chemistry and Theoretical Studies on this compound
Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules. These methods complement experimental data and can offer insights that are difficult or impossible to obtain through laboratory experiments alone.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scholaris.ca By calculating the electron density, DFT can predict various molecular properties, including geometries, energies, and spectroscopic parameters. ubc.ca
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra, which can be compared with experimental data for structural validation. mdpi.com
Analyze the electronic structure: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.
Predict reactivity: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding and predicting the molecule's behavior in chemical reactions.
Molecular Dynamics Simulations of Reaction Pathways and Intermediates
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While direct MD simulation studies focused exclusively on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to understand similar acylation reactions involving thiophene derivatives. These simulations can model the complex interactions between the acyl chloride, a substrate, and a catalyst, typically a Lewis acid, to elucidate the reaction mechanism, identify transient intermediates, and map the energy landscape of the reaction.
In a typical scenario, such as the Friedel-Crafts acylation of an aromatic compound using this compound, MD simulations, often complemented by Density Functional Theory (DFT) calculations, would be employed to investigate the following stages:
Formation of the Acylium Ion: The simulation would begin by modeling the interaction between the carbonyl chloride group of this compound and a Lewis acid catalyst (e.g., AlCl₃). This step involves the formation of a complex, followed by the departure of the chloride to form a highly reactive acylium ion. DFT calculations are crucial for determining the structure and stability of this key intermediate. stackexchange.com
Electrophilic Attack and Sigma-Complex Formation: The simulation would then track the approach of the electrophilic acylium ion to the nucleophilic substrate. The preferred site of attack and the formation of the Wheland intermediate, or sigma-complex, can be visualized. For thiophene derivatives, electrophilic attack preferentially occurs at the C2 or C5 position due to the superior stabilization of the positive charge in the resulting intermediate through resonance. stackexchange.com
Deprotonation and Product Formation: The final step involves the removal of a proton from the sigma-complex, restoring aromaticity and yielding the final acylated product.
These simulations provide valuable data on the energy barriers (activation energies) for each step, the geometries of transition states, and the lifetimes of intermediates. This information is critical for understanding reaction kinetics and optimizing reaction conditions.
Interactive Table: Exemplary Data from a DFT Study of a Thiophene Acylation Reaction Intermediate
This table presents hypothetical but representative data that could be obtained from a computational study on the sigma-complex formed during an electrophilic attack on a thiophene ring.
| Parameter | Value | Description |
| Energy of Activation (kcal/mol) | 15-20 | The energy barrier to form the transition state leading to the sigma-complex. |
| C-C Bond Length (Å) (newly formed) | ~2.0 | The distance between the electrophilic carbon and the thiophene ring carbon in the transition state. |
| Charge on Acylium Carbon (e) | +0.85 | The partial positive charge on the carbonyl carbon of the attacking acylium ion. |
| Charge delocalization in σ-complex | C2, C4, S | The positive charge in the intermediate is delocalized across the thiophene ring, primarily at these positions. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Related Thiophene Acyl Chlorides
Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. africaresearchconnects.com For thiophene acyl chlorides, QSRR models can be developed to predict how different substituents on the thiophene ring affect the rate and outcome of reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic substitution on the thiophene ring itself.
These studies typically involve:
A dataset of related compounds: A series of substituted thiophene-2-carbonyl chlorides with varying substituents at the 5-position (e.g., -H, -CH₃, -Cl, -NO₂) would be synthesized or modeled.
Experimental or computed reactivity data: The reaction rates for a specific reaction (e.g., hydrolysis, or reaction with an amine) would be measured for each compound.
Calculation of molecular descriptors: A wide range of numerical descriptors that encode structural, electronic, and physicochemical properties of the molecules are calculated.
Model development: Statistical techniques, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed reactivity.
For thiophene acyl chlorides, the reactivity is largely governed by the electronic effects of the substituents. The Hammett equation, a foundational concept in QSRR, is often applied to understand these effects in aromatic systems. libretexts.orgrsc.org The equation is given by log(k/k₀) = ρσ, where 'k' is the rate constant for the substituted compound, 'k₀' is the rate for the unsubstituted compound, 'σ' is the substituent constant (which depends on the nature and position of the substituent), and 'ρ' is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). libretexts.org
In the case of 5-substituted thiophene-2-carbonyl chlorides, the butyl group in this compound is an electron-donating group. This would be expected to influence its reactivity in two primary ways:
Reactivity at the Acyl Chloride: The electron-donating nature of the butyl group would slightly decrease the electrophilicity of the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawn substituted thiophene-2-carbonyl chloride.
Reactivity of the Thiophene Ring: The butyl group enhances the electron density of the thiophene ring, making it more susceptible to electrophilic aromatic substitution at the C3 and C4 positions.
A QSRR model for the reactivity of 5-substituted thiophene-2-carbonyl chlorides in a hypothetical nucleophilic substitution reaction might include descriptors such as:
Electronic Descriptors: Hammett constants (σ), calculated dipole moments, and partial charges on the carbonyl carbon. wikipedia.org
Steric Descriptors: Sterimol parameters or van der Waals volumes to account for the size of the substituent.
Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons. researchgate.net
Interactive Table: Hypothetical QSRR Model for the Reactivity of 5-Substituted Thiophene-2-carbonyl Chlorides
This table illustrates a potential QSRR equation and the contribution of different descriptors to predicting the reactivity.
| Descriptor | Coefficient | Description |
| Intercept | 1.20 | Baseline reactivity of the system. |
| Hammett Constant (σp) | +2.5 | A positive coefficient indicates that electron-withdrawing groups (positive σ) accelerate the reaction, consistent with a nucleophilic attack on the carbonyl carbon. |
| LUMO Energy (eV) | -0.85 | A lower LUMO energy facilitates the acceptance of electrons from a nucleophile, thus increasing the reaction rate. |
| Steric Parameter (Es) | +0.15 | A small positive coefficient might suggest that while sterics play a role, electronic effects are more dominant in this hypothetical reaction. |
| Model Statistics | ||
| R² | 0.92 | Indicates that 92% of the variance in reactivity is explained by the model. |
| Q² (cross-validated) | 0.85 | A high value indicates good predictive power of the model. |
Future Directions and Emerging Research Avenues for 5 Butylthiophene 2 Carbonyl Chloride
Development of More Efficient and Selective Catalytic Transformations
The development of advanced catalytic systems is a primary focus for expanding the utility of 5-Butylthiophene-2-carbonyl chloride. While traditional methods for the synthesis and transformation of thiophene (B33073) derivatives are well-established, future research is geared towards catalysts that offer higher efficiency and selectivity, thereby minimizing waste and improving atom economy. nih.govnih.gov
One promising area is the use of transition-metal catalysts for cross-coupling reactions. These catalysts can enable the precise functionalization of the thiophene ring, allowing for the introduction of a wide range of substituents. nih.gov Research is also directed towards developing catalytic systems that can operate under milder conditions, reducing the energy consumption of synthetic processes. researchgate.net Furthermore, the exploration of heterogeneous catalysts is gaining traction, as they can be more easily separated from reaction mixtures and reused, contributing to more sustainable manufacturing processes. frontiersin.org
The following table summarizes potential catalytic transformations for this compound:
| Catalytic Transformation | Catalyst Type | Potential Advantages |
| Cross-Coupling Reactions | Transition-Metal Catalysts | Precise functionalization, milder reaction conditions |
| Asymmetric Catalysis | Chiral Catalysts | Enantioselective synthesis of chiral derivatives |
| C-H Activation | Transition-Metal Catalysts | Direct functionalization without pre-functionalized substrates |
| Biocatalysis | Enzymes | High selectivity, environmentally benign conditions |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in its production and application. unipd.itlianhe-aigen.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. sci-hub.se For a reactive compound like an acyl chloride, flow chemistry can minimize the risks associated with handling hazardous materials by generating them in situ as needed. nih.gov
Automated synthesis platforms can further streamline the production of derivatives of this compound, enabling the rapid generation of compound libraries for drug discovery and materials science research. researchgate.netresearchgate.net These platforms can be programmed to perform multi-step syntheses with high precision and reproducibility, accelerating the pace of research and development. scribd.com
Exploration of Novel Synthetic Applications in Target-Oriented Synthesis
The unique structural and electronic properties of the thiophene ring make this compound a valuable building block in target-oriented synthesis. nih.gov Future research will likely focus on leveraging its reactivity to construct complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net
In medicinal chemistry, the thiophene scaffold is a common motif in a wide range of therapeutic agents. The butyl group and the reactive carbonyl chloride functionality of this compound provide handles for the synthesis of novel drug candidates with tailored biological activities. nih.govjournalwjarr.com In materials science, thiophene-based polymers are known for their conductive properties, and this compound could serve as a key monomer in the synthesis of new materials for organic electronics. nih.govconsensus.app
Bio-inspired Synthetic Approaches and Enzymatic Transformations
Bio-inspired synthesis and enzymatic transformations are emerging as powerful tools for the sustainable production of fine chemicals. royalsocietypublishing.org While the application of these methods to this compound is still in its early stages, it holds considerable promise. Nature provides a vast library of enzymes that can catalyze chemical reactions with high specificity and efficiency under mild, environmentally friendly conditions.
Future research may focus on identifying or engineering enzymes that can act on this compound and its precursors. For example, enzymatic resolutions could be employed to produce enantiomerically pure derivatives for applications in asymmetric synthesis. The development of bio-based routes to thiophene precursors could also contribute to a more sustainable production pipeline for this important chemical. royalsocietypublishing.org
Contribution to Sustainable Chemical Production and Waste Minimization
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of this compound are no exception. africanjournalofbiomedicalresearch.comchemijournal.com Future research will emphasize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. frontiersin.orgbenthamscience.com
Life cycle assessment (LCA) will likely be employed to evaluate the environmental impact of different synthetic pathways and identify areas for improvement. mdpi.com The adoption of greener solvents, the development of catalyst recycling strategies, and the design of more atom-economical reactions will all contribute to a more sustainable future for the production and use of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-butylthiophene-2-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of 5-butylthiophene-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of DMF (0.1–1 mol%) is often added to enhance reactivity by generating an acylimidazolium intermediate .
- Key Steps :
Dissolve the carboxylic acid in anhydrous dichloromethane or toluene under inert atmosphere.
Add SOCl₂ dropwise at 0–5°C, followed by warming to reflux (40–70°C) for 2–4 hours.
Remove excess SOCl₂ and solvent via rotary evaporation.
- Purification : Distillation under reduced pressure or recrystallization from hexane/ethyl acetate.
- Purity Validation : Monitor reaction progress by TLC (Rf ~0.6 in hexane:EtOAc 4:1) and confirm via ¹H NMR (δ 7.5–8.0 ppm for thiophene protons) and IR (ν ~1770 cm⁻¹ for C=O stretch) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the thiophene ring (δ 6.8–8.0 ppm), butyl chain (δ 0.9–1.7 ppm), and carbonyl carbon (δ ~165 ppm).
- Elemental Analysis : Ensure C, H, S, and Cl percentages align with theoretical values (e.g., C: 52.1%, H: 5.6%, Cl: 14.4%).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 216 [M⁺] and fragmentation patterns (e.g., loss of COCl, m/z 151).
- Moisture Sensitivity : Use Karl Fischer titration to confirm <0.1% water content .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Storage Conditions : Store in amber glass vials under argon or nitrogen at –20°C, with molecular sieves (3Å) to absorb moisture.
- Handling : Use anhydrous solvents and gloveboxes for reactions. Avoid prolonged exposure to light or humidity, which can hydrolyze the acyl chloride to the carboxylic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dimerization or hydrolysis during coupling reactions?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (e.g., toluene) to reduce hydrolysis. For nucleophilic acyl substitutions, add bases like pyridine to scavenge HCl.
- Temperature Control : Maintain low temperatures (0–10°C) during reagent addition to suppress side reactions.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling with amines or alcohols, reducing reaction time and byproducts .
- Byproduct Analysis : Use GC-MS or HPLC to identify dimers (e.g., m/z 432 for dimeric species) and adjust stoichiometry accordingly.
Q. What computational approaches predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices (electrophilicity) at the thiophene ring’s α-positions.
- Reactivity Trends : Compare with analogous compounds (e.g., 4-Bromo-5-chlorothiophene-2-sulfonyl chloride) to predict regioselectivity in EAS reactions.
- Experimental Validation : Cross-validate computational results with kinetic studies (e.g., nitration or halogenation rates) .
Q. How do steric and electronic effects of the butyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The butyl group at the 5-position hinders nucleophilic attack at the adjacent carbonyl carbon, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings.
- Electronic Effects : Electron-withdrawing carbonyl chloride enhances electrophilicity, but the electron-donating thiophene ring moderates reactivity.
- Case Study : Compare Suzuki-Miyaura coupling yields with phenylboronic acid (70–85% yield) versus sterically hindered substrates (<50% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
